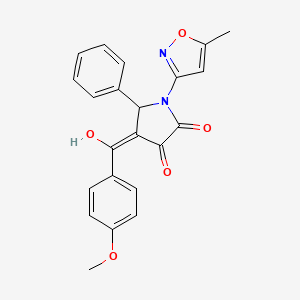

3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one

Description

3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a structurally complex heterocyclic compound featuring a pyrrol-2-one core substituted with a 4-methoxybenzoyl group at position 4, a 5-methylisoxazole moiety at position 1, a phenyl group at position 5, and a hydroxyl group at position 3.

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5/c1-13-12-17(23-29-13)24-19(14-6-4-3-5-7-14)18(21(26)22(24)27)20(25)15-8-10-16(28-2)11-9-15/h3-12,19,25H,1-2H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXFQXYMXHPNJG-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a synthetic organic compound characterized by a pyrrolone core. Its unique structure, which includes a hydroxyl group, a methoxybenzoyl group, and a methylisoxazolyl group, suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 390.4 g/mol. The structural features include:

- Hydroxyl Group : Located at the 3-position, which can be oxidized to form a ketone.

- Methoxybenzoyl Group : Positioned at the 4-position, allowing for potential nucleophilic substitutions.

- Methylisoxazolyl Group : Found at the 1-position, which may influence the compound's interaction with biological targets.

- Phenyl Group : At the 5-position of the pyrrolone ring, contributing to its hydrophobic characteristics.

Antioxidant Properties

Research has indicated that derivatives of pyrrolone compounds exhibit significant antioxidant activity. For instance, studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrrolones have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Study on Antioxidant Activity

A study published in MDPI highlighted the synthesis and biological evaluation of pyrrolone derivatives, including those similar to our compound. The results demonstrated improved antioxidant and anti-lipoxygenase activities compared to their precursors. The study utilized in silico methods to predict drug-likeness based on Lipinski’s rule of five, indicating good oral bioavailability potential for these compounds .

The proposed mechanism for the biological activity of similar compounds includes:

- Enzyme Inhibition : Compounds may inhibit enzymes involved in inflammatory pathways.

- Receptor Interaction : Potential binding to specific receptors modulating cellular responses.

- DNA Interaction : Some derivatives have shown the ability to intercalate into DNA, affecting gene expression and cell proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl, methoxybenzoyl, methylisoxazolyl groups | Antioxidant, anti-inflammatory |

| 6-[4-[3-Hydroxyphenyl]-5-methylpyridazinone | Pyridazinone core | Antioxidant properties |

| 1-(3-Benzoyl-4-phenyl-1H-pyrrol) | Benzoyl group | Antimicrobial activity |

Comparison with Similar Compounds

1-Benzyl-3-(3,4-dimethylphenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (Compound 32)

- Substituents : Benzyl at position 1, 3,4-dimethylphenyl at position 3, phenyl at position 5.

- Key Differences : Lacks the 4-methoxybenzoyl and 5-methylisoxazole groups.

- Synthesis : Prepared from (E)-3,4-dimethylchalcone and phenyl isocyanate under microwave irradiation .

- Properties : Exhibits antiestrogenic activity, highlighting the role of aryl substituents in biological interactions .

1-(2-(1H-Indol-3-yl)ethyl)-5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one

- Substituents : Indole-ethyl group at position 1, 2,4-dichlorophenyl at position 5.

- Key Differences : Retains the 4-methoxybenzoyl group but replaces 5-methylisoxazole with a bulky indole-ethyl moiety.

- Molecular Weight : 521.39 g/mol (C28H22Cl2N2O4), significantly higher than the target compound due to the indole and dichlorophenyl groups .

Heterocyclic Derivatives with Isoxazole Moieties

5-(5-Methylisoxazol-3-yl)-4-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one (C1)

- Core Structure : Dihydropyrimidin-2-one instead of pyrrol-2-one.

- Substituents : 5-Methylisoxazole at position 5, trifluoromethyl at position 6.

- NMR Data : δ 9.95 (NH), 6.19 (C=CH), suggesting distinct electronic environments due to the trifluoromethyl group .

Tautomerism and Substituent Effects

1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione (Compound 5)

- Core Structure : Pyrazole with β-diketone functionality.

- Tautomerism : Exists predominantly as a 5-hydroxypyrazole stabilized by intramolecular hydrogen bonding, contrasting with the rigid pyrrolone system of the target compound .

- Substituent Influence : The 4-methoxyphenyl group in the target compound may enhance solubility compared to the phenyl groups in Compound 5 .

Comparative Data Table

Functional Implications

- Bioactivity: While antiestrogenic effects are documented for pyrrolone derivatives like Compound 32 , the target compound’s 5-methylisoxazole group could modulate selectivity toward kinases or inflammatory targets, as isoxazoles are known pharmacophores in drug design.

- Solubility and Stability: The hydroxyl and methoxy groups may enhance aqueous solubility compared to non-polar analogs like Compound 34 (4-nitrophenyl substituent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.